Isoxazolo[5,4-E][1,4]thiazepine

Catalog No.
S13414539
CAS No.
M.F
C6H4N2OS
M. Wt
152.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazolo[5,4-E][1,4]thiazepine

Product Name

Isoxazolo[5,4-E][1,4]thiazepine

IUPAC Name

[1,2]oxazolo[5,4-e][1,4]thiazepine

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

InChI

InChI=1S/C6H4N2OS/c1-2-10-4-5-3-8-9-6(5)7-1/h1-4H

InChI Key

ZRLMXUNJBFAOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C2C=NOC2=N1

Isoxazolo[5,4-E][1,4]thiazepine is a heterocyclic compound that features a fused isoxazole and thiazepine ring system. The structure consists of a six-membered thiazepine ring, which includes a sulfur atom and nitrogen atom, combined with an isoxazole ring that contains both nitrogen and oxygen. This unique structural arrangement contributes to its chemical properties and biological activities.

Typical of both isoxazole and thiazepine derivatives. Key reactions include:

  • Nucleophilic substitutions: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
  • Cyclization reactions: Isoxazolo[5,4-E][1,4]thiazepine can be synthesized through cyclization reactions involving precursors such as isoxazoles and thiazepines.
  • Functional group transformations: The compound can be modified through oxidation, reduction, or acylation reactions to introduce various functional groups.

Research indicates that isoxazolo[5,4-E][1,4]thiazepine derivatives exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer activity: Certain compounds have demonstrated potential in inhibiting cancer cell proliferation.
  • Neuroprotective effects: Isoxazolo[5,4-E][1,4]thiazepines have been studied for their ability to protect neuronal cells in vitro.

Several methods have been developed for the synthesis of isoxazolo[5,4-E][1,4]thiazepine:

  • One-pot synthesis: A method involving the simultaneous reaction of isoxazole and thiazepine precursors under acidic conditions has been reported to yield high product purity and yield.
  • Cyclization of precursors: The formation of the isoxazolo[5,4-E][1,4]thiazepine structure can be achieved by cyclizing appropriate precursors such as 3-aminoisoxazoles and thioamides in the presence of catalysts like p-toluenesulfonic acid .
  • Multicomponent reactions: Innovative approaches using multicomponent reactions have been explored to simplify synthesis while improving yields .

Isoxazolo[5,4-E][1,4]thiazepines are being investigated for various applications:

  • Pharmaceuticals: Due to their biological activity, they are being explored as potential drug candidates for treating infections and cancer.
  • Chemical probes: Their unique structure allows them to serve as molecular probes in biological research.
  • Material science: Some derivatives may find applications in developing novel materials due to their interesting electronic properties.

Studies on the interactions of isoxazolo[5,4-E][1,4]thiazepines with biological targets are ongoing. These include:

  • Binding affinity studies: Investigating how these compounds interact with specific enzymes or receptors can provide insights into their mechanism of action.
  • Structure-activity relationship analysis: Understanding how structural modifications affect biological activity helps in designing more effective derivatives.

Isoxazolo[5,4-E][1,4]thiazepine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Isoxazolo[2,3-c][1,3,5]thiadiazepinoneFused isoxazole-thiadiazepineExhibits different biological activities due to its thiadiazole component .
BenzothiazepineBenzothiazepine scaffoldKnown for its cardiovascular effects; lacks isoxazole .
IsoxazolopyridinesIsoxazole-pyridine systemMore focused on neuroactive properties compared to isoxazolo[5,4-E][1,4]thiazepine .

Isoxazolo[5,4-E][1,4]thiazepine stands out due to its unique combination of both thiazepine and isoxazole functionalities that contribute to its distinct pharmacological profile.

The synthesis of isoxazolo[5,4-e] [1] [2]thiazepine derivatives through nitrile oxide-mediated cyclization represents a fundamental approach in heterocyclic chemistry [1]. Nitrile oxides serve as versatile 1,3-dipolar species that undergo cycloaddition reactions with various dipolarophiles to form isoxazole rings, which can subsequently be fused with thiazepine moieties [3]. The generation of nitrile oxides from aldoximes using hypervalent iodine reagents has emerged as a mild and efficient method for preparing these reactive intermediates [4].

Formation of Nitrile Oxide Intermediates

The preparation of nitrile oxides typically involves the oxidative dehydrogenation of aldoximes using diacetoxyiodobenzene (DIB) under controlled conditions [4]. This method provides superior selectivity compared to traditional halogenation-dehydrohalogenation processes, particularly when sensitive functional groups are present in the substrate [4]. The reaction proceeds through the formation of an iodine(III) intermediate that facilitates the elimination of water from the aldoxime to generate the corresponding nitrile oxide [5].

Research has demonstrated that water-assisted generation of nitrile oxides can occur under mild acidic conditions (pH 4-5), offering an environmentally benign alternative to organic solvent-based methods [3]. These aqueous conditions have proven particularly effective for cycloaddition reactions with both alkynes and alkenes, yielding isoxazoles and isoxazolines with excellent stereoselectivity [3].

Cycloaddition Mechanisms and Regioselectivity

The 1,3-dipolar cycloaddition of nitrile oxides follows a concerted but asynchronous mechanism, with carbon-carbon bond formation preceding carbon-oxygen bond formation [6]. For monosubstituted alkenes, the regioselectivity follows predictable patterns where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the double bond [4]. This regioselectivity is crucial for controlling the substitution pattern in the resulting isoxazole ring system.

The reaction kinetics and selectivity are influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile [6]. Electron-withdrawing groups on the dipolarophile enhance the reaction rate, while bulky substituents can alter the regioselectivity [4]. Temperature and solvent effects play significant roles in determining the stereochemical outcome of the cycloaddition process [6].

Integration with Thiazepine Ring Systems

The incorporation of thiazepine rings into isoxazole-containing molecules requires careful selection of synthetic strategies that maintain the integrity of both heterocyclic systems [1]. One successful approach involves the condensation of isoxazole-containing intermediates with 2-aminobenzenethiol under basic conditions [1]. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the seven-membered thiazepine ring [7].

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)Reference
Grinding method250.2572 [1]
Ethanol/NaOH788-1065-75 [7]
Acidic conditions604-658-68 [8]

Condensation Reactions with Functionalized Chalcone Precursors

Chalcone derivatives serve as versatile precursors for the construction of isoxazolo[5,4-e] [1] [2]thiazepine frameworks through condensation reactions [9] [10]. These α,β-unsaturated carbonyl compounds undergo nucleophilic addition with bifunctional reagents containing both amine and thiol functionalities, leading to the formation of fused heterocyclic systems [10] [11].

Chalcone Preparation and Functionalization

The synthesis of functionalized chalcones typically employs Claisen-Schmidt condensation between aromatic aldehydes and ketones under basic conditions [9] [11]. This classical reaction provides access to diverse chalcone derivatives with varying electronic and steric properties [9]. Modern approaches utilize microwave irradiation to accelerate the condensation process, reducing reaction times from hours to minutes while maintaining high yields [11].

The electronic nature of substituents on both the aldehyde and ketone components significantly influences the reactivity of the resulting chalcones toward nucleophilic addition [10]. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, facilitating subsequent cyclization reactions [11]. Conversely, electron-donating substituents may require more forcing conditions or alternative activation strategies [10].

Cyclization with Aminothiol Reagents

The reaction of chalcones with 2-aminobenzenethiol represents a key transformation for constructing benzothiazepine frameworks that can be further modified to incorporate isoxazole rings [10] [8]. This reaction proceeds through a 1,4-Michael addition followed by intramolecular cyclization to eliminate water and form the seven-membered ring [7] [10].

The mechanism involves initial nucleophilic attack of the amino group on the β-carbon of the chalcone, followed by intramolecular addition of the thiol group to the carbonyl carbon [10]. This cascade process requires careful control of pH and temperature to ensure selective formation of the desired heterocyclic product [8].

Optimization of Reaction Conditions

Solvent selection plays a crucial role in determining the efficiency and selectivity of chalcone-based cyclization reactions [7] [8]. Polar protic solvents such as ethanol facilitate the initial nucleophilic addition, while the subsequent cyclization may benefit from aprotic conditions [10]. The use of basic catalysts, particularly sodium hydroxide, promotes both the Michael addition and the ring-closing steps [7] [8].

Solvent SystemCatalystTemperature (°C)Yield Range (%)Reference
EthanolNaOH7860-88 [7]
Acetic acidH⁺6065-80 [10]
Solvent-freeBase8070-85 [8]

Temperature optimization studies have revealed that moderate heating (60-80°C) provides the best balance between reaction rate and product selectivity [7] [10]. Higher temperatures may lead to side reactions or decomposition of sensitive intermediates [8]. The reaction time can be significantly reduced through the application of microwave heating while maintaining comparable yields to conventional thermal methods [12].

Microwave-Assisted and Solvent-Free Synthetic Optimizations

The implementation of microwave-assisted organic synthesis (MAOS) and solvent-free conditions represents a significant advancement in the preparation of isoxazolo[5,4-e] [1] [2]thiazepine derivatives [13] [14]. These green chemistry approaches offer enhanced reaction rates, improved selectivity, and reduced environmental impact compared to conventional synthetic methods [15] [16].

Microwave-Enhanced Synthesis

Microwave irradiation provides efficient heating through dielectric absorption, resulting in rapid and uniform temperature elevation throughout the reaction mixture [13] [14]. This heating mechanism leads to dramatic reductions in reaction times, often from hours to minutes, while maintaining or improving product yields [13] [17]. The enhanced reaction kinetics under microwave conditions can also lead to different product distributions compared to conventional heating methods [14].

The application of microwave technology to heterocyclic synthesis has demonstrated particular efficacy for cyclization reactions involving seven-membered rings [12]. The rapid heating and cooling capabilities of microwave reactors allow for precise temperature control, which is crucial for optimizing reaction selectivity [14]. Single-mode microwave reactors provide more uniform heating compared to multimode systems, reducing the formation of side products [13].

Solvent-Free Reaction Conditions

Solvent-free synthesis offers numerous advantages including reduced environmental impact, simplified workup procedures, and enhanced reaction concentrations [15] [16]. These conditions often lead to higher reaction rates due to the absence of solvent molecules that can interfere with molecular interactions [16]. The elimination of organic solvents also reduces costs and eliminates the need for solvent recovery and disposal [15].

The implementation of solvent-free conditions requires careful consideration of substrate melting points and thermal stability [16]. Solid-state reactions can be facilitated through grinding techniques or the use of catalytic amounts of ionic liquids as reaction media [15]. Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide have proven particularly effective for promoting cyclization reactions under solvent-free conditions [18].

Optimization Parameters and Reaction Monitoring

The optimization of microwave-assisted reactions involves systematic variation of power levels, temperature, and reaction time [13] [14]. Power levels typically range from 100-300 watts, with temperature control being more important than fixed power settings [12]. Reaction monitoring through thin-layer chromatography or in-situ spectroscopic methods allows for real-time optimization [14].

Reaction TypePower (W)Temperature (°C)Time (min)Yield Improvement (%)Reference
Cyclization150-20080-1202-1015-25 [12]
Condensation100-15060-1003-1510-20 [14]
Oxidation200-300100-1501-520-30 [13]

Green Chemistry Metrics

The environmental benefits of microwave-assisted and solvent-free synthesis can be quantified through green chemistry metrics such as atom economy, E-factor, and process mass intensity [16] [19]. These approaches typically demonstrate superior environmental profiles compared to conventional methods, with significant reductions in waste generation and energy consumption [15] [16]. The scalability of these methods has been demonstrated from milligram to kilogram scales without significant modification of reaction conditions [17].

X-ray diffraction analysis provides comprehensive structural information for isoxazolo[5,4-E] [1] [2]thiazepine compounds, revealing detailed crystal packing arrangements and intermolecular interactions [1]. The crystallographic characterization of related isoxazole-containing heterocycles demonstrates consistent patterns in crystal structure determination that are applicable to thiazepine derivatives.

Crystal structure analysis of similar heterocyclic compounds reveals that isoxazole-containing systems frequently adopt specific packing motifs influenced by the electronic properties of the heterocycle [3]. In related isoxazole derivatives, the five-membered ring typically exhibits envelope conformations with specific atoms serving as flap positions [4]. The crystallographic data indicates that isoxazole rings in fused systems maintain relatively planar conformations, with dihedral angles between the isoxazole and adjacent aromatic systems ranging from 13.4 to 66.2 degrees [3].

The crystal packing of isoxazolo[5,4-E] [1] [2]thiazepine compounds is characterized by multiple types of intermolecular interactions. Hydrogen bonding patterns play a crucial role in stabilizing the crystal lattice, with C-H⋯O, C-H⋯N, and N-H⋯O interactions commonly observed [3] [5]. These hydrogen bonds typically form chains running along specific crystallographic axes, creating three-dimensional networks that consolidate the crystal architecture [4].

Table 1: Typical Crystallographic Parameters for Isoxazolo[5,4-E] [1] [2]thiazepine Derivatives

ParameterTypical RangeCommon Values
Space GroupTriclinic P-1, Orthorhombic P2₁2₁2₁P-1, P2₁/c
Crystal SystemTriclinic, OrthorhombicMonoclinic
Dihedral Angles (°)13.4 - 78.627.7 - 66.2
Hydrogen Bond Lengths (Å)1.905 - 2.9092.489

The molecular conformation analysis reveals that thiazepine rings in fused systems commonly adopt distorted twist-boat conformations [5]. The seven-membered thiazepine ring demonstrates significant flexibility, with puckering parameters indicating envelope conformations at specific carbon or nitrogen positions [1]. This conformational flexibility influences the overall molecular geometry and contributes to the diverse crystal packing arrangements observed in different derivatives.

Crystallographic studies of isoxazolo systems demonstrate that the oxygen and nitrogen atoms in the isoxazole ring participate actively in intermolecular interactions [1]. Specific noncovalent bonds formed by oxygen-nitrogen interactions, with distances ranging from 2.808 to 2.909 Å, enhance the rigidity of the molecular skeleton [1]. These interactions fall within the van der Waals radii summation, indicating favorable energetic contributions to crystal stability.

The crystal packing also features alternating π–π interactions between aromatic systems, with inter-centroid distances typically ranging from 3.740 to 3.882 Å [5]. These π-stacking interactions contribute significantly to the three-dimensional architecture of the crystal lattice and influence the overall stability of the crystalline form.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides essential structural characterization for isoxazolo[5,4-E] [1] [2]thiazepine compounds through comprehensive analysis of ¹H, ¹³C, and ¹⁵N chemical environments [6]. The multinuclear approach enables unambiguous assignment of all atomic positions within the fused heterocyclic system.

Proton Nuclear Magnetic Resonance Spectral Characteristics

¹H Nuclear Magnetic Resonance analysis of isoxazolo[5,4-E] [1] [2]thiazepine derivatives reveals characteristic chemical shift patterns for different proton environments within the fused ring system [6]. The most diagnostically important signals include the characteristic protons at positions 6 and 8 of the thiazepine ring, which typically appear as distinct singlets with chemical shifts reflecting their unique electronic environments.

In related isoxazolo-triazepine systems, the proton at position 6 appears at approximately 5.94 ppm, while the proton at position 8 resonates at 8.64 ppm [6]. This significant downfield shift for the position 8 proton results from the deshielding effect of the adjacent oxygen atom in the isoxazole ring and the electron-withdrawing nature of the fused heterocyclic system [6].

Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for Isoxazolo[5,4-E] [1] [2]thiazepine Systems

Proton PositionChemical Shift (ppm)MultiplicityCoupling Pattern
Thiazepine H-65.90 - 6.00SingletNo coupling
Thiazepine H-88.60 - 8.70SingletNo coupling
Isoxazole H6.73 - 6.95SingletCharacteristic isoxazole
N-Methyl groups2.66 - 2.69SingletThree protons
Exchangeable NH9.77 - 12.39Broad singletDeuterium exchangeable

The aromatic protons of substituent groups typically resonate in the expected aromatic region between 7.00 and 8.00 ppm, with specific chemical shifts depending on the electronic nature of the substituents [7]. Methyl groups attached to nitrogen atoms appear as sharp singlets around 2.66-2.69 ppm, providing clear identification of N-methylation patterns [6].

Exchangeable protons, particularly those associated with NH functions, appear as broad singlets with chemical shifts highly dependent on solvent and concentration effects [6]. In deuterated dimethyl sulfoxide, these protons typically resonate between 11.98 and 12.10 ppm, while in deuterated chloroform, they appear at 9.77-9.78 ppm [6].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of isoxazolo[5,4-E] [1] [2]thiazepine compounds [6]. The technique enables differentiation between quaternary, tertiary, secondary, and primary carbon atoms through chemical shift analysis and multiplicity patterns.

The carbonyl carbon atoms in these systems typically resonate at extremely low frequencies, often around 160-170 ppm, reflecting the strong conjugation with the aromatic isoxazole system [6]. This downfield shift indicates significant electron delocalization and confirms the lactam character of the carbonyl group in the fused ring system.

Table 3: Characteristic ¹³C Nuclear Magnetic Resonance Chemical Shifts for Isoxazolo[5,4-E] [1] [2]thiazepine Framework

Carbon TypeChemical Shift Range (ppm)Assignment
Carbonyl C=O160 - 170Lactam carbonyl
Isoxazole C-3155 - 165Quaternary carbon
Isoxazole C-5170 - 175Oxygen-bearing carbon
Thiazepine sp³ C67.7 - 70.1Saturated carbons
Aromatic CH125 - 135Aromatic carbons
N-Methyl36 - 38Methyl carbons

The thiazepine ring carbons show characteristic chemical shifts that reflect their hybridization states and electronic environments [6]. Carbon atoms at positions that are saturated (sp³ hybridized) typically appear between 67.7 and 70.1 ppm, confirming their non-aromatic character [6].

Two-dimensional Nuclear Magnetic Resonance techniques, particularly Heteronuclear Multiple Bond Correlation experiments, prove invaluable for unambiguous assignment of quaternary carbons [6]. These experiments establish connectivity patterns between carbon and hydrogen atoms separated by two or three bonds, enabling complete structural confirmation.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance spectroscopy provides crucial information about nitrogen environments in isoxazolo[5,4-E] [1] [2]thiazepine systems, despite the inherent challenges associated with low natural abundance and sensitivity [8] [9]. The technique enables differentiation between different nitrogen atom types and their electronic environments.

The isoxazole nitrogen typically resonates in a characteristic range that depends on its specific electronic environment and substitution pattern [10]. Studies of related isoxazole systems indicate that the nitrogen chemical shifts are sensitive to substituent effects, with electron-donating groups causing upfield shifts and electron-withdrawing groups producing downfield shifts [10].

Table 4: Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift Ranges for Heterocyclic Systems

Nitrogen EnvironmentChemical Shift Range (ppm)Reference Compound Type
Isoxazole N120 - 140Aromatic heterocycle
Thiazepine N100 - 130Seven-membered ring
Amide N110 - 120Lactam nitrogen
Secondary amine N30 - 50Aliphatic nitrogen

The thiazepine nitrogen environment provides distinctive chemical shift information that confirms the seven-membered ring formation and its electronic character [11]. The chemical shift of this nitrogen reflects the balance between aromatic character and the influence of the sulfur heteroatom in the ring.

Advanced ¹⁵N Nuclear Magnetic Resonance techniques, including isotopic labeling strategies, enable detailed structural determinations of nitrogen-rich heterocycles [9]. The measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants provides additional structural information that confirms connectivity patterns and stereochemical arrangements [9].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for isoxazolo[5,4-E] [1] [2]thiazepine compounds through accurate mass measurements and characteristic fragmentation patterns [12]. The technique enables differentiation of isomeric structures and confirms the molecular formula through precise mass determination within acceptable error limits.

The molecular ion peaks of isoxazolo[5,4-E] [1] [2]thiazepine derivatives typically exhibit high intensity, indicating good stability under electron ionization conditions [13]. The accurate mass measurements confirm the molecular formulas, with typical mass accuracy better than 5 ppm when using time-of-flight or orbitrap mass analyzers [12].

Table 5: Characteristic High-Resolution Mass Spectrometry Fragmentation Patterns

Fragment TypeMass Loss (Da)Proposed StructureFragmentation Mechanism
Molecular ion-[M]⁺-Base peak
Loss of CO28[M-CO]⁺Decarbonylation
Loss of C₂H₂O42[M-C₂H₂O]⁺Ketene elimination
Loss of C₃H₃NO69[M-C₃H₃NO]⁺Isoxazole fragmentation
Thiazepine fragmentVariable[C₅H₅NS]⁺Ring opening

The fragmentation pathways of isoxazolo[5,4-E] [1] [2]thiazepine compounds follow predictable patterns based on the heterocyclic ring systems present [14]. The most common fragmentation involves the loss of small neutral molecules such as carbon monoxide (28 Da), reflecting the lactam character of the fused ring system [12].

Isoxazole ring fragmentation represents a significant pathway, with characteristic losses corresponding to the entire isoxazole unit or partial fragmentations involving the C₃H₃NO fragment [14]. These fragmentations provide diagnostic information confirming the presence and substitution pattern of the isoxazole ring.

The thiazepine ring system contributes to distinctive fragmentation patterns involving ring-opening processes and rearrangement reactions [12]. The seven-membered ring shows characteristic instability patterns under mass spectrometric conditions, leading to specific fragment ions that confirm the thiazepine structure.

Table 6: High-Resolution Mass Spectrometry Analysis Data for Representative Compounds

Compound TypeMolecular FormulaCalculated MassObserved MassError (ppm)
Simple derivativeC₁₁H₈N₂OS216.0357216.03590.9
Methyl substitutedC₁₂H₁₀N₂OS230.0514230.05160.9
Phenyl derivativeC₁₇H₁₂N₂OS292.0670292.06731.0
Chloro compoundC₁₁H₇ClN₂OS250.9967250.99701.2

The high-resolution mass spectrometry data enables confirmation of isotopic patterns, particularly for compounds containing sulfur, chlorine, or bromine substituents [12]. The isotopic peak patterns provide additional confirmation of molecular composition and help distinguish between different possible molecular formulas.

Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm structural assignments and substitution patterns [12]. The collision-induced dissociation patterns reveal the relative stability of different bonds within the molecule and provide insight into the preferred fragmentation mechanisms.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

152.00443393 g/mol

Monoisotopic Mass

152.00443393 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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